molecular formula C13H12N4O B1196363 5-oxido-11H-benzo[c][1,2]benzodiazepin-5-ium-3,8-diamine

5-oxido-11H-benzo[c][1,2]benzodiazepin-5-ium-3,8-diamine

Cat. No. B1196363
M. Wt: 240.26 g/mol
InChI Key: FYXDXHIWRLGMCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-oxido-11H-benzo[c][1,2]benzodiazepin-5-ium-3,8-diamine is a benzenoid aromatic compound.

Scientific Research Applications

Overview of Benzodiazepine Compounds

Benzodiazepines, including structures similar to 5-oxido-11H-benzo[c][1,2]benzodiazepin-5-ium-3,8-diamine, are crucial in the field of medicinal chemistry due to their diverse bioactivities. These compounds are part of an important class of biologically active substances, with some reaching clinical stages for various treatments. Research in heterocyclic chemistry, which includes benzodiazepine analogues, is vital for discovering potential new medications against diseases lacking effective treatments, such as certain cancers, and for addressing the challenge of antibiotic-resistant pathogens (Földesi, Volk, & Milen, 2018).

Synthetic Approaches and Biological Activities

The synthetic methodologies for benzodiazepines, particularly 1,4- and 1,5-benzodiazepines, have been extensively explored due to their significant biological activities, including anticonvulsant, anti-anxiety, and sedative effects. These compounds play a pivotal role in organic synthesis and medicinal chemistry, prompting researchers to develop broad, valuable, and significant approaches for their synthesis using precursors like o-phenylenediamine (Teli, Teli, Soni, Sahiba, & Agarwal, 2023).

Potential Therapeutic Applications

The pharmacological profile of benzothiazepine derivatives, closely related to benzodiazepines, demonstrates their importance in drug research due to their wide range of biological activities. These activities include acting as coronary vasodilators, tranquilizers, antidepressants, antihypertensives, and calcium channel blockers. The structure-activity relationship of these compounds is crucial for developing new therapeutic agents with improved efficacy and safety profiles (Dighe, Vikhe, Tambe, Dighe, Dengale, & Dighe, 2015).

properties

Product Name

5-oxido-11H-benzo[c][1,2]benzodiazepin-5-ium-3,8-diamine

Molecular Formula

C13H12N4O

Molecular Weight

240.26 g/mol

IUPAC Name

5-oxido-11H-benzo[c][1,2]benzodiazepin-5-ium-3,8-diamine

InChI

InChI=1S/C13H12N4O/c14-10-3-1-8-5-9-2-4-11(15)7-13(9)17(18)16-12(8)6-10/h1-4,6-7H,5,14-15H2

InChI Key

FYXDXHIWRLGMCA-UHFFFAOYSA-N

SMILES

C1C2=C(C=C(C=C2)N)N=[N+](C3=C1C=CC(=C3)N)[O-]

Canonical SMILES

C1C2=C(C=C(C=C2)N)N=[N+](C3=C1C=CC(=C3)N)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-oxido-11H-benzo[c][1,2]benzodiazepin-5-ium-3,8-diamine
Reactant of Route 2
5-oxido-11H-benzo[c][1,2]benzodiazepin-5-ium-3,8-diamine
Reactant of Route 3
5-oxido-11H-benzo[c][1,2]benzodiazepin-5-ium-3,8-diamine
Reactant of Route 4
5-oxido-11H-benzo[c][1,2]benzodiazepin-5-ium-3,8-diamine
Reactant of Route 5
5-oxido-11H-benzo[c][1,2]benzodiazepin-5-ium-3,8-diamine
Reactant of Route 6
5-oxido-11H-benzo[c][1,2]benzodiazepin-5-ium-3,8-diamine

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